Meradimate
Overview
Description
Meradimate, also known as menthyl anthranilate, is a synthetic sunscreen active . It is used in a variety of products as a UV filter . It is partially effective as a UVA sunscreen, protecting skin up to 336 nanometers .
Molecular Structure Analysis
Meradimate is a small molecule with the chemical formula C17H25NO2 . Its structure allows easy electron delocalization and shifts in the maximum absorption .
Chemical Reactions Analysis
Meradimate acts by absorbing both UVA and UVB radiation . This absorption provides this ingredient with a broad spectrum and explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers .
Physical And Chemical Properties Analysis
Meradimate has an average molecular weight of 275.392 and a monoisotopic weight of 275.188529049 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Photoprotection in Dermatology
Meradimate is utilized as a UVA blocker in sunscreen formulations. It’s particularly effective against long UVA rays, which are known to contribute to photoaging and skin cancer. While Meradimate is a weak UVA blocker and has no activity against UVB, it’s often combined with other filters to enhance its photoprotective properties .
Anti-Photoaging Agent
Research indicates that Meradimate, when included in sunscreens, can help prevent the signs of photoaging. This includes reducing the appearance of wrinkles, hyperpigmentation, and loss of skin elasticity. Its ability to absorb UVA radiation makes it a valuable ingredient in anti-aging skincare products .
Photostabilization
Meradimate is used in conjunction with other sunscreen agents to increase the photostability of the formulation. This ensures that the sunscreen remains effective over longer periods of exposure to sunlight, providing sustained protection against UVA radiation .
Environmental Impact Studies
Scientific studies also explore the environmental impact of sunscreen agents like Meradimate. Concerns about the effects of these chemicals on marine ecosystems have led to research into more eco-friendly alternatives that provide similar levels of UV protection without harming aquatic life .
Skin Cancer Prevention Research
Meradimate’s role in preventing skin cancer is a significant area of research. By blocking UVA radiation, which can lead to DNA damage and mutagenesis, Meradimate contributes to the reduction of skin cancer risk when used as part of a comprehensive sun protection strategy .
Formulation Science
The inclusion of Meradimate in sunscreen formulations is a topic of interest in formulation science. Researchers study the optimal concentrations and combinations with other ingredients to maximize protection while minimizing potential adverse effects .
Public Health Education
Meradimate is also a subject in public health education, where its benefits and proper usage are communicated to the public. This includes understanding the importance of broad-spectrum protection and the role of UVA filters in preventing skin damage .
Cosmetic Enhancement
Beyond its protective functions, Meradimate is researched for its cosmetic enhancement potential. Its ability to prevent photoaging can improve the overall appearance of the skin, making it a desirable additive in cosmetic products aimed at maintaining a youthful complexion .
Future Directions
Mechanism of Action
Target of Action
Meradimate, also known as menthyl anthranilate, is primarily used as a UV filter in various products . Its primary targets are UVA and UVB rays . These rays are responsible for causing sun damage and reaching deeper layers of the skin, while UVB can only cause sunburn in the outer layer of the skin .
Mode of Action
Meradimate acts by absorbing both the UVA and UVB radiation , providing this ingredient with a broad spectrum . This absorption of radiation explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers .
Biochemical Pathways
It’s known that meradimate’s function is related to its intrinsic structure, which is an ortho-disubstituted aminobenzoate . This structure allows it to absorb harmful UV radiation, thereby protecting the skin.
Pharmacokinetics
Meradimate is applied topically to the skin in the form of sunscreens and skincare products . It is designed to absorb and dissipate UV radiation from the sun, primarily in the UVA range. While it primarily acts on the skin’s surface, some absorption into the upper layers of the skin (epidermis) might occur .
Result of Action
The molecular and cellular effects of Meradimate’s action primarily involve the absorption of harmful UVA and UVB radiation. This absorption prevents these rays from causing damage to the skin cells, thereby protecting against sunburn and other forms of sun damage .
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXAGEOHPCXXIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047895 | |
Record name | Menthyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
177-179 ºC | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Insoluble | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Meradimate acts by absorbing both the UVA and UVB radiation, this provides this ingredient with a broad spectrum and it explains why it is highly used in different products such as lip balms, lipsticks, and moisturizers. Its protective effective action does not cover completely the UVA rays as it only reaches 336 nm. This has been proven even thought meradimate has a theoretical protective coverage range between 200-380 nm. Its function is related to the intrinsic structure of meradimate which is an ortho-disubstituted aminobenzoate. This structure allows easy electron delocalization and shifts in the maximum absorption. | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Menthyl anthranilate | |
CAS RN |
134-09-8 | |
Record name | Menthyl anthranilate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Meradimate [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Meradimate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Menthyl anthranilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Menthyl anthranilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERADIMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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